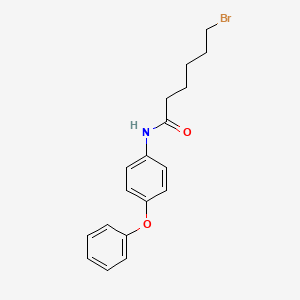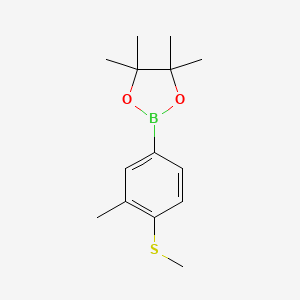![molecular formula C16H20N2 B12274689 2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a benzyl group attached to the bicyclic core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile typically involves the formation of the bicyclic core followed by the introduction of the benzyl and nitrile groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups within the molecule.
Substitution: The benzyl group or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The benzyl group may also play a role in modulating the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
3-Azabicyclo[3.2.2]nonane: Similar in structure but with variations in the substituents and functional groups.
Uniqueness
2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile is unique due to its specific combination of a benzyl group and a nitrile group attached to the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile |
InChI |
InChI=1S/C16H20N2/c17-13-16-9-6-14(7-10-16)8-11-18(16)12-15-4-2-1-3-5-15/h1-5,14H,6-12H2 |
Clé InChI |
HHHBPGCXYFIPFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CCN2CC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline](/img/structure/B12274607.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B12274609.png)

![5-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12274624.png)

![Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-](/img/structure/B12274645.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)

![N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274680.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

